molecular formula C21H27N3O4S B2642161 N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 1797888-97-1

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B2642161
CAS No.: 1797888-97-1
M. Wt: 417.52
InChI Key: IRJQMBRBOFARBV-UHFFFAOYSA-N
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Description

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxypiperidine moiety and a benzenesulfonamido group. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting with the preparation of the methoxypiperidine intermediate. This intermediate is then reacted with a phenyl derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing advanced techniques such as microwave-assisted synthesis or high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the methoxypiperidine moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-METHYLPIPERIDIN-1-YL)PHENYL)-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE
  • N-(4-(4-METHOXYPIPERIDIN-1-YL)PHENYL)-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE

Uniqueness

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[(3-methylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-4-3-5-20(14-16)29(26,27)22-15-21(25)23-17-6-8-18(9-7-17)24-12-10-19(28-2)11-13-24/h3-9,14,19,22H,10-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJQMBRBOFARBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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